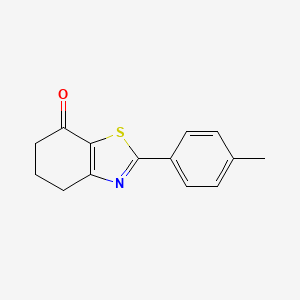

2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Overview

Description

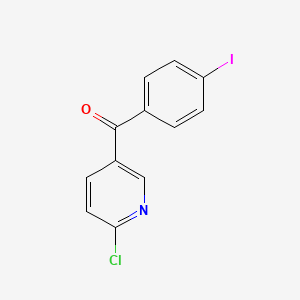

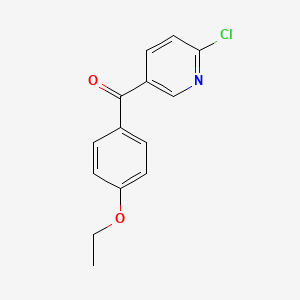

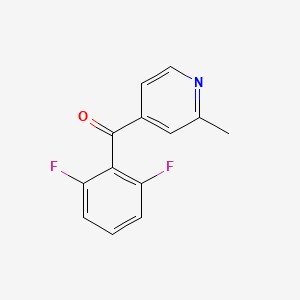

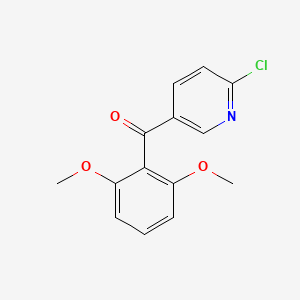

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various forms such as skeletal, structural, or 3D.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Scientific Research Applications

Antitumor Activity

- DNA Adduct Formation in Tumor Cells : Certain derivatives of 2-(4-Methylphenyl)-benzothiazoles have been shown to form DNA adducts in sensitive tumor cells, both in vitro and in vivo. This suggests a mechanism of action involving DNA interaction, leading to potential antitumor effects. These compounds selectively target carcinoma cells, indicating a level of specificity in their action (Leong et al., 2003).

- Selective Antitumor Properties : Novel antitumor 2-(4-Amino-3-methylphenyl)benzothiazoles exhibit selective and potent antitumor properties, with cytochrome P450 1A1 playing a crucial role in their mechanism of action. These compounds undergo biotransformation to active metabolites, highlighting their potential as selective antitumor agents (Bradshaw et al., 2002).

Mechanism of Action and Metabolism

- Metabolic Formation and Biological Properties : The metabolic formation and biological properties of 2-(4-Aminophenyl)benzothiazoles have been studied, revealing the role of metabolic oxidation in their antitumor effects. These findings help understand the drug's selective toxicity towards certain cancer cell lines (Kashiyama et al., 1999).

- CYP1A1 Induction and Metabolism : Fluorinated derivatives of 2-(4-Amino-3-methylphenyl)benzothiazoles, including those with antiproliferative activity, induce CYP1A1 expression and become metabolized in sensitive cancer cells. This process leads to binding to macromolecules within these cells, which is crucial for their antiproliferative activity (Brantley et al., 2004).

Radiopharmaceutical Potential

- Breast Cancer Radiopharmaceuticals : Research on Re and (99m)Tc complexes of 2-(4'-aminophenyl)benzothiazole for breast cancer imaging and therapy has shown promising results. These complexes exhibit selective uptake in breast cancer cell lines and tumor xenografts in mice, suggesting their potential as radiopharmaceuticals for diagnosing and treating breast cancer (Tzanopoulou et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.

Future Directions

This involves identifying potential applications of the compound and areas where further research is needed.

Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a comprehensive analysis, consulting scientific literature and databases is necessary. If you have a specific compound that has been widely studied, I may be able to provide more detailed information. Please provide the name or CAS number of such a compound if available.

properties

IUPAC Name |

2-(4-methylphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-9-5-7-10(8-6-9)14-15-11-3-2-4-12(16)13(11)17-14/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIKXGZAVXQATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(S2)C(=O)CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.